molecular formula C19H22N4O2S B12148401 3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine

3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine

Cat. No.: B12148401
M. Wt: 370.5 g/mol
InChI Key: HRBVRFMNKXDGPZ-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine is a 1,2,4-triazole derivative characterized by:

  • Position 3: A methylthio (-SCH₂) group attached to a 4-methoxyphenyl ring.
  • Position 5: A 3-(methylethoxy)phenyl substituent (isopropoxy group at the meta position).
  • Position 4: A primary amine (-NH₂) group.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H22N4O2S/c1-13(2)25-17-6-4-5-15(11-17)18-21-22-19(23(18)20)26-12-14-7-9-16(24-3)10-8-14/h4-11,13H,12,20H2,1-3H3

InChI Key

HRBVRFMNKXDGPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Methoxyphenyl and Methylethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with methoxyphenylmethyl chloride and methylethoxyphenyl bromide in the presence of a base such as potassium carbonate.

    Final Amination Step:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Potassium carbonate, methoxyphenylmethyl chloride, methylethoxyphenyl bromide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring and the aromatic groups play a crucial role in binding to the target sites, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Position 4 Group Key References
Target Compound 4-Methoxyphenylmethylthio 3-(Methylethoxy)phenyl NH₂ -
3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole 2,4-Dichlorophenyl 4-Methoxyphenyl H
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-1,2,4-triazole-3-thiol Schiff base (4-phenoxybenzylidene) 4-Nitrophenyl SH
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 3-Methoxybenzyl 2-Methoxyphenyl SH
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one H 4-Hydroxyphenyl NH₂

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The 3-(methylethoxy)phenyl group at position 5 introduces steric bulk, which may hinder enzymatic degradation but reduce binding affinity in certain biological targets compared to smaller substituents (e.g., 4-hydroxyphenyl in ).

Inferences for the Target Compound :

  • The 4-methoxyphenylmethylthio group may enhance antifungal activity compared to dichlorophenyl analogs , as methoxy groups improve lipid solubility and cellular uptake.
  • The absence of a thiol (-SH) or thione (-C=S) group (common in ) could reduce antioxidant activity but improve metabolic stability.

Physicochemical Properties

  • Lipophilicity (logP): Predicted to be higher (logP ~3.5) than hydroxyl- or amino-substituted triazoles (logP 1.5–2.5) due to methoxy and isopropoxy groups.
  • Solubility: Limited aqueous solubility (likely <1 mg/mL) but improved organic solvent compatibility compared to polar derivatives .

Biological Activity

The compound 3-[(4-Methoxyphenyl)methylthio]-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-4-yl amine (CAS Number: 678151-41-2) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, supported by relevant case studies and research findings.

Molecular Structure

  • Molecular Formula : C₁₉H₂₂N₄O₂S
  • Molecular Weight : 370.4686 g/mol
  • SMILES Notation : COc1ccc(cc1)CSc1nnc(n1N)c1cccc(c1)OC(C)C

Physical Properties

PropertyValue
DensityNot specified
Melting PointNot specified
SolubilitySlightly soluble in DMSO and Methanol

Antibacterial Activity

Research has indicated that triazole derivatives exhibit significant antibacterial properties. Specifically, studies on related triazole compounds have shown:

  • Mechanism of Action : Triazoles often inhibit bacterial growth by targeting essential enzymes such as DNA gyrase, which is crucial for DNA replication.
  • Case Study : A study reported that compounds similar to our target compound exhibited minimum inhibitory concentrations (MICs) as low as 3.25 µg/mL against Mycobacterium smegmatis, demonstrating strong antibacterial activity compared to standard antibiotics like isoniazid .

Antifungal Activity

Triazoles are also recognized for their antifungal properties:

  • Research Findings : Triazole derivatives have been shown to disrupt fungal cell membrane synthesis, leading to cell death. For instance, compounds with similar structures have demonstrated efficacy against Candida albicans and Aspergillus niger in vitro.
  • Case Study : A derivative of 1,2,4-triazole was tested against various fungal strains and showed a significant zone of inhibition, indicating its potential as an antifungal agent .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole compounds are another area of interest:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.
  • Research Example : In a carrageenan-induced rat paw edema model, several triazole derivatives exhibited considerable anti-inflammatory activity comparable to established anti-inflammatory drugs .

Summary of Research Findings

Biological ActivityObserved EffectsReference
AntibacterialMIC = 3.25 µg/mL against M. smegmatis
AntifungalEffective against C. albicans
Anti-inflammatorySignificant reduction in edema

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